N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride
Description
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride is a complex organic compound that features an imidazole ring, a long alkyl chain, and a quaternary ammonium group
Properties
CAS No. |
55487-94-0 |
|---|---|
Molecular Formula |
C22H45Cl2N3 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
hexadecyl-(1H-imidazol-5-ylmethyl)-dimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C22H44N3.2ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(2,3)20-22-19-23-21-24-22;;/h19,21H,4-18,20H2,1-3H3,(H,23,24);2*1H/q+1;;/p-1 |
InChI Key |
GPNZVDNEYYHUDA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CN=CN1.Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride typically involves multiple steps. One common method includes the alkylation of imidazole with a long-chain alkyl halide, followed by quaternization with dimethylamine. The final step involves the formation of the chloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various alkylated imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Quaternary ammonium compounds (QACs) like N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi, making them suitable candidates for disinfectants and antiseptics in healthcare settings. For instance, research indicates that QACs can disrupt microbial cell membranes, leading to cell lysis and death .
Drug Delivery Systems
The compound's amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property enhances drug solubility and bioavailability, particularly for poorly soluble pharmaceuticals. A study demonstrated the successful encapsulation of anticancer agents using similar quaternary ammonium compounds, improving therapeutic efficacy while reducing side effects .
Surface Modification
This compound can be used to modify surfaces for enhanced properties such as hydrophobicity or biocompatibility. Its application in coating materials has been shown to improve resistance to microbial colonization on medical devices .
Nanomaterials Synthesis
This compound plays a role in synthesizing nanoparticles with tailored properties for specific applications, including catalysis and sensing. The ability to stabilize nanoparticles during synthesis is critical for achieving uniform size and shape, which directly affects their performance in applications such as drug delivery and environmental remediation .
Emulsification and Stabilization
As a surfactant, this compound is effective in stabilizing emulsions in cosmetics and food products. Its ability to reduce surface tension facilitates the formation of stable oil-in-water or water-in-oil emulsions, essential for product consistency and shelf life .
Enhanced Oil Recovery
In the petroleum industry, surfactants like this compound are employed in enhanced oil recovery techniques. They help reduce interfacial tension between oil and water phases, promoting oil displacement from reservoir rocks . This application is crucial for maximizing extraction efficiency in mature oil fields.
Case Studies
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, while the imidazole ring can interact with various molecular targets. This dual functionality enables it to disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar basicity but lacking the long alkyl chain.
N-Methylimidazole: Another imidazole derivative used in organic synthesis.
Hexadecyltrimethylammonium chloride: A quaternary ammonium compound with a similar long alkyl chain but lacking the imidazole ring.
Uniqueness
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride is unique due to its combination of an imidazole ring and a long alkyl chain, providing both hydrophilic and hydrophobic properties. This dual nature enhances its versatility in various applications, making it a valuable compound in scientific research.
Biological Activity
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride, commonly referred to as a quaternary ammonium compound, exhibits various biological activities that make it a subject of interest in pharmacological and biomedical research. This compound is characterized by its unique structure, which includes an imidazole ring and a long aliphatic chain, contributing to its amphiphilic properties.
- Molecular Formula: C22H44N2Cl
- Molecular Weight: 350.6043 g/mol
- CAS Number: 55487-94-0
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study published in ACS Omega highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes due to its surfactant-like properties.
2. Antifungal Activity
Similar to its antibacterial effects, the compound also shows antifungal activity. It has been tested against several fungal pathogens, with promising results indicating inhibition of growth at low concentrations . The structural features of the imidazole ring are thought to play a crucial role in its interaction with fungal cell membranes.
3. Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of certain cancer cells, suggesting potential as an anticancer agent . The IC50 values indicate effective concentrations that could be explored for therapeutic applications.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A notable study conducted by Wang et al. focused on the antimicrobial efficacy of various quaternary ammonium compounds, including this compound. The study utilized a disk diffusion method to assess antibacterial activity, revealing significant zones of inhibition against tested pathogens, thereby confirming its potential as a disinfectant agent in clinical settings .
The biological activity of this compound can be attributed to its ability to interact with lipid membranes due to its amphiphilic nature. The imidazole moiety facilitates binding to biological membranes, leading to membrane destabilization and subsequent cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
